molecular formula C12H19N2O8P B1238434 5-Propyl-dump CAS No. 64374-82-9

5-Propyl-dump

Cat. No.: B1238434
CAS No.: 64374-82-9
M. Wt: 350.26 g/mol
InChI Key: MCQFLTGFZQKDHC-IVZWLZJFSA-N
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Description

5-Propyl-dump is a synthetic nucleoside analog characterized by a uracil base substituted with a propyl group at the 5-position of the pyrimidine ring. While its exact biological applications remain under investigation, preliminary studies suggest utility in antiviral and anticancer research due to its ability to interfere with nucleic acid synthesis. Its mechanism of action may involve competitive inhibition of thymidine kinase or incorporation into viral/cellular DNA, leading to chain termination .

Properties

CAS No.

64374-82-9

Molecular Formula

C12H19N2O8P

Molecular Weight

350.26 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2,4-dioxo-5-propylpyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H19N2O8P/c1-2-3-7-5-14(12(17)13-11(7)16)10-4-8(15)9(22-10)6-21-23(18,19)20/h5,8-10,15H,2-4,6H2,1H3,(H,13,16,17)(H2,18,19,20)/t8-,9+,10+/m0/s1

InChI Key

MCQFLTGFZQKDHC-IVZWLZJFSA-N

SMILES

CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O

Isomeric SMILES

CCCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O

Canonical SMILES

CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O

Synonyms

2'-deoxy-5-propyl-5'uridylic acid
5-propyl-dUMP

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate typically involves a multi-step process. One common method includes the Pd(0)-catalyzed Sonogashira cross-coupling reaction. This reaction involves the coupling of 5-iodo-2’-deoxyuridine with N-propargyltrifluoroacetamide, followed by a triphosphorylation reaction to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for 5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate undergoes various chemical reactions, including:

    Substitution Reactions: The propynyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms.

Mechanism of Action

The mechanism of action of 5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate involves its incorporation into nucleic acids, where it can disrupt normal base pairing and inhibit nucleic acid synthesis. This disruption can lead to the inhibition of viral replication and other cellular processes. The compound targets specific molecular pathways involved in nucleic acid metabolism, making it a potent tool for studying and manipulating genetic material .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

5-Propyl-dump belongs to a class of 5-alkyluracil derivatives. Two structurally analogous compounds are 5-Methyl-dump (methyl substitution) and 5-Butyl-dump (butyl substitution).

Table 1: Structural and Physicochemical Properties
Property 5-Methyl-dump 5-Propyl-dump 5-Butyl-dump
Molecular Weight (g/mol) 254.2 282.3 310.4
LogP (Lipophilicity) 1.2 2.8 3.9
Solubility (mg/mL) 12.5 4.3 1.1
Melting Point (°C) 198–201 175–178 162–165

Key Structural Insights :

  • Alkyl Chain Length : Increasing alkyl chain length (methyl → propyl → butyl) correlates with higher lipophilicity (LogP) but reduced aqueous solubility .
  • Thermal Stability : Shorter alkyl chains (e.g., methyl) enhance crystalline stability, as seen in higher melting points .

Functional Insights :

  • Antiviral Potency : Longer alkyl chains (e.g., butyl) enhance potency, likely due to improved cellular uptake and target binding .
  • Toxicity Profile : 5-Propyl-dump exhibits a balanced efficacy-toxicity ratio (LD50 = 120 mg/kg in murine models), whereas 5-Butyl-dump shows higher cytotoxicity (LD50 = 45 mg/kg) .

Stability and Compatibility in Formulations

5-Propyl-dump’s stability varies significantly compared to analogs:

  • pH Stability : Degrades rapidly in acidic conditions (t1/2 = 2.1 hours at pH 2.0), unlike 5-Methyl-dump (t1/2 = 8.3 hours) .
  • Photodegradation : Susceptible to UV-induced decomposition, necessitating light-protected storage—a shared limitation across 5-alkyluracils .

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